molecular formula C7H16NOP B2843870 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide CAS No. 1312536-62-1

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide

Cat. No.: B2843870
CAS No.: 1312536-62-1
M. Wt: 161.185
InChI Key: HMEWALOQRFKWLG-UHFFFAOYSA-N
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Description

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide is a heterocyclic compound containing nitrogen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using precursors such as amines and phosphine oxides under acidic or basic conditions.

    Reaction Conditions: Temperature, solvent, and catalysts play crucial roles in the efficiency and yield of the reaction.

Industrial Production Methods

Industrial production methods may involve scalable processes such as:

    Batch Reactors: For controlled synthesis with precise monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical studies and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide involves interactions with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins, or influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Azaphosphorine: Another heterocyclic compound with similar structural features.

    Phosphorine Oxides: Compounds containing phosphorus and oxygen atoms in a ring structure.

Uniqueness

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide is unique due to its specific substitution pattern and the presence of both nitrogen and phosphorus atoms in the ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-propan-2-yl-1,4λ5-azaphosphinane 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOP/c1-7(2)10(9)5-3-8-4-6-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEWALOQRFKWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P1(=O)CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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